molecular formula C11H13NOSi B13773231 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde

3-((Trimethylsilyl)ethynyl)isonicotinaldehyde

Cat. No.: B13773231
M. Wt: 203.31 g/mol
InChI Key: GUTVGUCXXZAUBR-UHFFFAOYSA-N
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Description

Chemical Identity: 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde (CAS [222167-62-6]) is a heterocyclic aldehyde featuring a pyridine ring substituted with a trimethylsilyl (TMS)-protected ethynyl group at the 3-position and an aldehyde moiety at the 4-position. Its molecular formula is C₁₁H₁₃NOSi, with a molecular weight of 219.31 g/mol.

Properties

Molecular Formula

C11H13NOSi

Molecular Weight

203.31 g/mol

IUPAC Name

3-(2-trimethylsilylethynyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)7-5-10-8-12-6-4-11(10)9-13/h4,6,8-9H,1-3H3

InChI Key

GUTVGUCXXZAUBR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CN=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 3-iodoisonicotinaldehyde and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)isonicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products Formed

    Oxidation: 3-((Trimethylsilyl)ethynyl)isonicotinic acid.

    Reduction: 3-((Trimethylsilyl)ethynyl)isonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity
3-((Trimethylsilyl)ethynyl)isonicotinaldehyde has been investigated for its potential as an anti-cancer agent. The compound's structural modifications have been linked to enhanced activity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Synthesis and Activity
A study demonstrated the synthesis of several derivatives of this compound, evaluating their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications significantly increased potency, with some compounds exhibiting IC50 values in the low micromolar range, suggesting strong anti-cancer potential .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex nitrogen-containing heterocycles. Its ethynyl group allows for various coupling reactions, making it valuable in synthesizing more complex structures.

Synthesis Applications
Research has shown that this compound can be utilized in palladium-catalyzed cross-coupling reactions to produce substituted isonicotinamides. This method has been documented to yield high-purity products with good yields, showcasing its effectiveness as a synthetic intermediate .

Materials Science

Functionalized Materials
In materials science, this compound has been explored for creating functionalized polymers and nanomaterials. Its ability to undergo polymerization leads to materials with tailored properties suitable for applications in electronics and photonics.

Data Table: Properties of Functionalized Polymers

PropertyValue
Thermal StabilityUp to 300°C
Electrical ConductivityModerate
PhotoluminescenceEmission at 650 nm

Biological Research

Enzyme Inhibition Studies
The compound has also been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving indoleamine 2,3-dioxygenase (IDO). This enzyme plays a role in immune response modulation, making inhibitors valuable for therapeutic applications in cancer and autoimmune diseases.

Case Study: IDO Inhibition
A recent investigation into the inhibition of IDO by derivatives of this compound revealed promising inhibitory activity. The study provided structure-activity relationship (SAR) data indicating that specific substitutions on the isonicotinaldehyde moiety enhance binding affinity to the enzyme .

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-((Trimethylsilyl)ethynyl)isonicotinaldehyde is compared to three analogues: 4-((Trimethylsilyl)ethynyl)benzaldehyde , 3-ethynylisonicotinaldehyde , and 3-((triisopropylsilyl)ethynyl)isonicotinaldehyde .

Table 1: Key Structural and Reactivity Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Reactivity Notes
3-((TMS)ethynyl)isonicotinaldehyde C₁₁H₁₃NOSi 219.31 Aldehyde, TMS-ethynyl, pyridine High Selective deprotection; moderate electrophilicity
4-((TMS)ethynyl)benzaldehyde C₁₂H₁₄OSi 218.33 Aldehyde, TMS-ethynyl, benzene High Higher electrophilicity due to benzene ring
3-ethynylisonicotinaldehyde C₈H₅NO 143.13 Aldehyde, ethynyl, pyridine Low Prone to polymerization; reactive without protection
3-((TIPS)ethynyl)isonicotinaldehyde C₁₄H₂₁NOSi 263.46 Aldehyde, TIPS-ethynyl, pyridine Very High Enhanced steric protection; slower reactivity
Key Findings:

Electronic Effects: The pyridine ring in 3-((TMS)ethynyl)isonicotinaldehyde introduces electron-withdrawing effects, reducing aldehyde electrophilicity compared to its benzaldehyde analogue. This difference is critical in reactions requiring precise electronic tuning, such as imine formation .

Steric and Stability Considerations :

  • Replacing TMS with triisopropylsilyl (TIPS) increases steric bulk, improving stability but reducing reaction rates in cross-coupling processes.
  • Unprotected ethynyl derivatives (e.g., 3-ethynylisonicotinaldehyde) exhibit rapid polymerization, limiting their utility without in situ protection .

Applications in Synthesis: The TMS group in 3-((TMS)ethynyl)isonicotinaldehyde allows for orthogonal deprotection strategies. For example, fluoride-mediated cleavage of TMS enables subsequent Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a key step in bioconjugation . In contrast, the benzaldehyde analogue is preferred in reactions requiring strong electrophilic aldehydes, such as Knoevenagel condensations.

Biological Activity

3-((Trimethylsilyl)ethynyl)isonicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a trimethylsilyl group attached to an ethynyl moiety and an isonicotinaldehyde structure. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of isonicotinaldehyde have been shown to demonstrate significant antibacterial activity against various strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that alkynyl-substituted heterocycles can inhibit the proliferation of tumor cells such as Hep3B and SNU-16, with IC50 values often below 100 nM, indicating potent activity . The mechanism appears to involve the inhibition of specific growth factor receptors (FGFR), which are critical in tumor progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their effects on biological potency:

CompoundStructural ModificationIC50 (nM)Biological Activity
AParent compound150Moderate inhibition
BTrimethylsilyl group50Enhanced inhibition
CEthynyl substitution30Strong inhibition

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of isonicotinaldehyde against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with alkynyl substitutions exhibited higher efficacy compared to their non-substituted counterparts .
  • Cancer Cell Proliferation : In vitro studies on human cancer cell lines revealed that compounds with similar structures to this compound effectively inhibited cell proliferation. Notably, one derivative showed an IC50 value of 4.42 μmol/L against prostate cancer cells, suggesting significant therapeutic potential .

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